4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate is an organic compound with a complex structure It is characterized by the presence of a bromophenyl group, a hydrazinylidene moiety, and an ethoxyphenyl benzoate group
Preparation Methods
The synthesis of 4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate involves several steps. One common method includes the reaction of 2-bromobenzoyl chloride with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-ethoxybenzaldehyde in the presence of a suitable catalyst to yield the final product. The reaction conditions typically involve refluxing in an appropriate solvent such as ethanol or methanol .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate involves its interaction with specific molecular targets. The hydrazinylidene moiety can form hydrogen bonds with biological macromolecules, affecting their function. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include:
Methyl 4-(4-bromophenyl)benzoate: This compound has a similar bromophenyl group but lacks the hydrazinylidene and ethoxyphenyl moieties.
Ethyl 2-(4-bromophenyl)acetate: This compound also contains a bromophenyl group but differs in the ester and acyl groups attached.
4-Bromophenylacetic acid: This compound is structurally simpler, containing only the bromophenyl and acetic acid groups
The uniqueness of 4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19BrN2O4 |
---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
[4-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]-2-ethoxyphenyl] benzoate |
InChI |
InChI=1S/C23H19BrN2O4/c1-2-29-21-14-16(15-25-26-22(27)18-10-6-7-11-19(18)24)12-13-20(21)30-23(28)17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H,26,27)/b25-15+ |
InChI Key |
UGCBYWCSESJIIW-MFKUBSTISA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2Br)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2Br)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.